molecular formula C7H3ClN2OS B135250 2,1,3-Benzothiadiazole-4-carbonyl chloride CAS No. 148563-33-1

2,1,3-Benzothiadiazole-4-carbonyl chloride

Cat. No.: B135250
CAS No.: 148563-33-1
M. Wt: 198.63 g/mol
InChI Key: AZKMNSWHLNANDM-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-carbonyl chloride: is an organic compound with the molecular formula C₇H₃ClN₂OS. It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including organic electronics and materials science, due to its unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole-4-carbonyl chloride typically involves the chlorination of 2,1,3-benzothiadiazole-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of reactive chlorinating agents .

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzothiadiazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,1,3-Benzothiadiazole-4-carbonyl chloride is used as a building block in the synthesis of various organic compounds, including dyes, pigments, and polymers. Its electron-deficient nature makes it a valuable component in the design of organic semiconductors .

Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents. These compounds can selectively stain cellular components, aiding in the visualization of biological processes .

Industry: The compound is utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Its unique electronic properties contribute to the performance and efficiency of these devices .

Comparison with Similar Compounds

  • 2,1,3-Benzothiadiazole-5-carbonyl chloride
  • 2,1,3-Benzothiadiazole-4-carboxylic acid
  • 2,1,3-Benzothiadiazole-4-amine

Comparison: Compared to its analogs, 2,1,3-Benzothiadiazole-4-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a versatile intermediate in organic synthesis. Its derivatives exhibit distinct electronic properties, making them suitable for specific applications in materials science and electronics .

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKMNSWHLNANDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383579
Record name 2,1,3-benzothiadiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148563-33-1
Record name 2,1,3-benzothiadiazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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